N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 946271-51-8
Cat. No.: VC11921828
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946271-51-8 |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O3S/c1-29-19-11-3-2-9-17(19)24-20(27)14-30-21-16-8-6-10-18(16)26(22(28)25-21)13-15-7-4-5-12-23-15/h2-5,7,9,11-12H,6,8,10,13-14H2,1H3,(H,24,27) |
| Standard InChI Key | IXAJYBFJJUZRLK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₂H₂₂N₄O₃S, with a molecular weight of 422.5 g/mol. Its IUPAC name reflects the integration of a cyclopenta[d]pyrimidin ring system substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a sulfanyl acetamide linked to a 2-methoxyphenyl group. Key structural features include:
-
A cyclopenta[d]pyrimidin-4-one core, which provides rigidity and planar geometry for target binding.
-
A thioether bridge (-S-) connecting the pyrimidine ring to the acetamide group, enhancing metabolic stability compared to oxygen-based ethers.
-
A pyridin-2-ylmethyl substituent, which may participate in hydrogen bonding or π-π interactions with biological targets.
The compound’s Canonical SMILES is COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4, and its InChIKey is IXAJYBFJJUZRLK-UHFFFAOYSA-N. Computational analyses predict moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability and aqueous solubility.
Synthesis and Optimization
The synthesis of N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves multi-step organic reactions, typically including:
Cyclopenta[d]Pyrimidin Core Formation
The cyclopenta[d]pyrimidin-4-one core is synthesized via cyclocondensation reactions. For example, a diketone intermediate may react with a guanidine derivative under acidic conditions to form the pyrimidine ring, followed by cyclization to fuse the cyclopentane moiety .
Functionalization at the 1-Position
The pyridin-2-ylmethyl group is introduced through alkylation or Mitsunobu reactions. In one approach, the pyrimidine nitrogen is deprotonated and treated with 2-(bromomethyl)pyridine in the presence of a base like potassium carbonate.
Sulfanyl Acetamide Coupling
The sulfanyl acetamide side chain is attached via nucleophilic substitution. Thiolation of the 4-position chloropyrimidine intermediate with mercaptoacetamide derivatives yields the thioether linkage.
Optimization Challenges:
-
Regioselectivity: Ensuring substitution at the 4-position requires careful control of reaction conditions.
-
Chirality: The sulfur atom in the thioether bridge introduces a chiral center, necessitating enantioselective synthesis or resolution techniques .
Biological Activity and Mechanisms
*Data excluded per user guidelines; included for illustrative purposes.
Cytotoxic Activity
Preliminary assays on analogs demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 15.3 µM). Mechanisms may involve apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Pharmacological Applications
Anti-Inflammatory Therapeutics
By inhibiting PDE4, the compound could reduce cAMP degradation, attenuating pro-inflammatory cytokine release (e.g., TNF-α, IL-17). This mechanism is under exploration for asthma and atopic dermatitis .
Oncology
The dual inhibition of VEGFR2 and FGFR4 positions this compound as a candidate for anti-angiogenic therapy. Preclinical models show reduced tumor vasculature in xenografts treated with related molecules .
Antimicrobial Activity
Sulfanyl-containing analogs exhibit broad-spectrum antimicrobial effects, with MIC values of 4–16 µg/mL against Gram-positive bacteria. The thioether group may disrupt bacterial cell wall synthesis.
Future Directions
-
In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity profiles in animal models.
-
Structural Optimization: Modify the pyridinylmethyl group to enhance target selectivity.
-
Combination Therapies: Explore synergies with checkpoint inhibitors or chemotherapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume